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Introduction

Lesogaberan (AZD3355) is a potent and selective agonist of the gamma-aminobutyric acid
(GABA) type B receptor (GABA-B).[1][2] Developed initially for the treatment of
gastroesophageal reflux disease (GERD), its mechanism of action centers on the inhibition of
transient lower esophageal sphincter relaxations (TLESRS), a primary cause of reflux.[2][3]
While its clinical development for GERD was halted due to insufficient efficacy in Phase llIb
trials, its well-characterized preclinical profile and safety data have led to its exploration in other
therapeutic areas, such as non-alcoholic steatohepatitis (NASH). This technical guide provides
an in-depth overview of the preclinical pharmacology of Lesogaberan napadisylate, focusing
on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety
profile.

Mechanism of Action

Lesogaberan is a peripherally restricted GABA-B receptor agonist.[2][4] The GABA-B receptor
is a G-protein coupled receptor that, upon activation, leads to the inhibition of adenylyl cyclase
and a decrease in intracellular cyclic AMP (CAMP) levels. This signaling cascade ultimately
results in the modulation of neuronal excitability. In the context of GERD, Lesogaberan's
activation of GABA-B receptors on vagal afferent nerves in the stomach is believed to reduce
the frequency of TLESRs.[3]
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Figure 1: Simplified GABA-B Receptor Signaling Pathway.

In Vitro Pharmacology

The in vitro potency and selectivity of Lesogaberan have been characterized in various assays.

Parameter Value Species/System Reference
Human recombinant

EC50 8.6 nM GABA-B receptors [11[5]
(CHO cells)
Displacement of

IC50 2nM GABA binding from rat ~ [2]
brain membranes
Rat brain membranes

Ki (GABA-B) 5.1 nM ([3H]GABA [1][5]
displacement)
Rat brain membranes

Ki (GABA-A) 1.4 pM ([BH]GABA [1][5]
displacement)

o >600-fold for GABA-B
Selectivity [2]

over GABA-A

Experimental Protocols

GABA-B Receptor Functional Assay:
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e Cell Line: Chinese Hamster Ovary (CHO) cells stably co-transfected with human GABA-Bla
and GABA-B2 subunits.

» Method: Measurement of increased intracellular Ca2+ concentration upon receptor
activation.

e Procedure: Cells are loaded with a calcium-sensitive fluorescent dye. Lesogaberan is added
at varying concentrations, and the resulting change in fluorescence is measured using a
fluorometric imaging plate reader (FLIPR). The EC50 value is calculated from the
concentration-response curve.[2]

GABA-B Receptor Binding Assay:
o Tissue Preparation: Crude synaptic membranes prepared from rat whole brain.
» Radioligand: [3H]GABA.

e Procedure: Membranes are incubated with a fixed concentration of [3H]GABA and varying
concentrations of Lesogaberan in a suitable buffer. Non-specific binding is determined in the
presence of a high concentration of unlabeled GABA. The reaction is terminated by rapid
filtration, and the radioactivity retained on the filters is quantified by liquid scintillation
counting. The IC50 value, the concentration of Lesogaberan that inhibits 50% of specific
[BH]GABA binding, is determined. The Ki value is then calculated using the Cheng-Prusoff
equation.[1][5]

In Vivo Pharmacology
Efficacy in a Canine Model of Transient Lower
Esophageal Sphincter Relaxations (TLESRS)

Lesogaberan has demonstrated significant efficacy in reducing the frequency of TLESRs in a
well-established dog model.
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Dose (Intragastric) Inhibition of TLESRs Reference

3 mg/kg ~50% [2]

Significant reduction in reflux
7 umol/kg (oral) episodes and acid exposure [6]
time over 24 hours

Experimental Protocol: TLESR Dog Model

Fasted Dog with
Gastric Fistula and
Esophageal Catheters

Intragastric or Oral

Administration of
Lesogaberan or Vehicle

TLESR Induction:
Liquid Meal + Gastric
Air Insufflation

Data Acquisition (3 hours):
- Esophageal Manometry (LES pressure)
- Esophageal pH-metry (Reflux events)

Data Analysis:
- Number and rate of TLESRs
- Number of reflux episodes
- Esophageal acid exposure time
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Figure 2: Experimental Workflow for the Canine TLESR Model.
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» Animal Model: Conscious dogs equipped with a gastric fistula and esophageal manometry
and pH catheters.

e Procedure: Following drug or vehicle administration, a liquid meal is infused into the stomach
via the fistula, followed by gastric air insufflation to induce TLESRs. Esophageal and lower
esophageal sphincter (LES) pressures are continuously monitored using a manometry
catheter, while esophageal pH is monitored with a pH electrode to detect reflux events (pH <
4). The number of TLESRs and reflux episodes are quantified over a 3-hour post-prandial
period.[6][7]

Efficacy in a Murine Model of Non-Alcoholic
Steatohepatitis (NASH)

Recent studies have explored the therapeutic potential of Lesogaberan in a "Fibrosis and
Tumors, NASH" (FAT-NASH) mouse model.

Treatment Outcome Reference

Dose-dependent reduction in

Lesogaberan (10 and 30 the development of 8]
mg/kg) hepatocellular carcinoma
(HCC)

Downregulation of profibrotic
Lesogaberan (in vitro) gene and protein expressionin  [9]

human stellate cells

Experimental Protocol: FAT-NASH Mouse Model
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Figure 3: Experimental Workflow for the FAT-NASH Mouse Model.

Animal Model: C57BL/6J mice.

Induction of NASH: Mice are fed a "Western" diet high in fat, fructose, and cholesterol, and
receive weekly intraperitoneal (IP) injections of a low dose of carbon tetrachloride (CCl4).
This regimen induces a NASH phenotype with progressive fibrosis and the development of
hepatocellular carcinoma (HCC).[8]

Treatment: Lesogaberan or vehicle is administered orally, typically starting after the
establishment of NASH (e.g., at 12 weeks) and continuing for a defined period (e.g., 12
weeks).

Analysis: At the end of the study, livers are harvested for histological analysis (e.g., H&E
staining for inflammation and steatosis, Sirius Red staining for fibrosis), and gene expression
analysis of fibrotic and inflammatory markers. For HCC studies, tumor incidence and
multiplicity are assessed.[8][9]

Pharmacokinetics
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Parameter Rat Dog Reference
Oral Bioavailability 100% 88% [1]
Systemic Clearance Relatively low - [1]

Plasma Protein
L 1% - [1]
Binding

Human Plasma
o 1% [1]
Protein Binding

Preclinical Safety and Toxicology

Preclinical safety studies of up to 12 months in duration, as well as lifetime bioassays, have
been conducted in rats and mice.[2]

» General Tolerability: Lesogaberan was generally well-tolerated.[2]
e Observed Effects:
o Decreased body weight and food consumption.[2]
o A dose-dependent diuretic effect was noted in rats.[2]
e Hepatic Safety: No hepatic toxicity was observed in preclinical studies.[2]

* Reproductive Toxicology: Preclinical reproductive toxicology studies did not identify any
specific risks.[2]

Conclusion

Lesogaberan napadisylate is a potent, selective, and peripherally restricted GABA-B receptor
agonist with a well-defined preclinical pharmacological profile. Its efficacy in animal models of
GERD and NASH, combined with a favorable pharmacokinetic and safety profile, underscores
its potential for therapeutic applications. The detailed experimental protocols provided in this
guide offer a valuable resource for researchers investigating the pharmacology of Lesogaberan
and related compounds. While its development for GERD has been discontinued, the
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comprehensive preclinical data available supports the continued exploration of Lesogaberan
for other indications where the modulation of peripheral GABA-B receptors may be beneficial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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